1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
Overview
Description
“1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one” is a chemical compound with the empirical formula C8H16N2O . It is a heterocyclic compound, specifically a pyrrolidinone, which is a class of compounds containing a pyrrolidine (a five-membered ring with four carbon atoms and one nitrogen atom) substituted with a ketone functional group .
Molecular Structure Analysis
The molecular structure of “1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one” includes a pyrrolidine ring substituted with an ethyl group, a methylamino group, and a ketone functional group . The molecular weight of the compound is 156.23 .Physical And Chemical Properties Analysis
“1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one” is a solid compound . Its InChI string is “1S/C8H16N2O/c1-3-10-6-7 (5-9-2)4-8 (10)11/h7,9H,3-6H2,1-2H3” and its InChI key is "ULMIVQRUJOTETO-UHFFFAOYSA-N" .Scientific Research Applications
Synthesis of Highly Functionalized Tetrahydropyridines
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is utilized in the synthesis of highly functionalized tetrahydropyridines. This synthesis involves [4 + 2] annulation with N-tosylimines, leading to adducts formed with excellent yields and complete regioselectivity. This process is significant in organic chemistry for creating complex molecular structures (Zhu, Lan, & Kwon, 2003).
Cellular Permeability of DNA-Binding Pyrrole-Imidazole Polyamides
In biological research, 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one plays a role in the study of the cellular permeability of DNA-binding pyrrole-imidazole polyamides. A cell-based reporter assay showed that its derivatives affect cellular permeability, crucial for understanding how these chemicals interact with cellular components (Liu & Kodadek, 2009).
Development of Novel Benzothiazole Derivatives
This compound is also involved in the development of novel benzothiazole derivatives. A study highlighted its use in the synthesis of ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, showing significant applications in medicinal chemistry, particularly in the synthesis of compounds with potential antibacterial and antioxidant properties (Bhoi, Borad, Pithawala, & Patel, 2016).
Solid-State Dye-Sensitized Solar Cells
In the field of materials science, derivatives of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, such as 1-ethyl-1-methyl pyrrolidinium iodide, have been used as solid-state electrolytes for dye-sensitized solar cells. This application demonstrates its potential in renewable energy technologies, offering a path towards more efficient and stable solar cells (Li, Zhao, Sun, Lin, Qiu, Zhang, Chen, Lu, & Yan, 2012).
Preferential Solvation in Binary Solvent Mixtures
Research also explores the preferential solvation of dyes in binary solvent mixtures involving formamides and hydroxylic solvents. This study aids in understanding solute-solvent interactions, which are crucial in various chemical processes and formulations (Bevilaqua, da Silva, & Machado, 2004).
Anticancer Activity of Polysubstituted 4H-Pyran Derivatives
A study demonstrated the use of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one in the synthesis of polysubstituted 4H-pyran derivatives with potential anticancer activity. This showcases its application in developing new therapeutic agents (Hadiyal, Parmar, Kalavadiya, Lalpara, & Joshi, 2020).
Safety And Hazards
properties
IUPAC Name |
1-ethyl-4-(methylaminomethyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-10-6-7(5-9-2)4-8(10)11/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMIVQRUJOTETO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672373 | |
Record name | 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one | |
CAS RN |
959237-10-6 | |
Record name | 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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